molecular formula C17H14Br2N2O2 B2884173 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline CAS No. 866138-39-8

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline

Cat. No.: B2884173
CAS No.: 866138-39-8
M. Wt: 438.119
InChI Key: GWMZCNDHKCCEKH-UHFFFAOYSA-N
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Description

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as iridium complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove bromine atoms or reduce other functional groups.

    Substitution: This is common in quinoline derivatives, where bromine atoms can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA, inhibit DNA synthesis, and induce oxidative stress, making it a potential candidate for cancer therapy . Additionally, its bromine atoms and methoxy groups contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(6,8-dibromoquinolin-2-yl)-4,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2N2O2/c1-22-15-7-11(13(20)8-16(15)23-2)14-4-3-9-5-10(18)6-12(19)17(9)21-14/h3-8H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZCNDHKCCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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